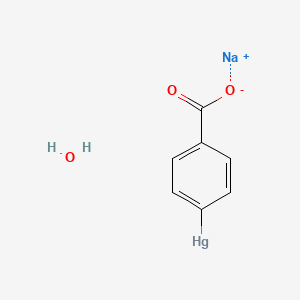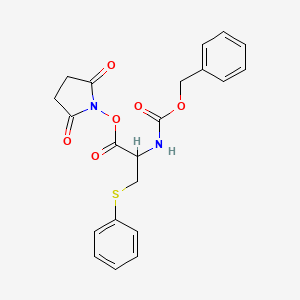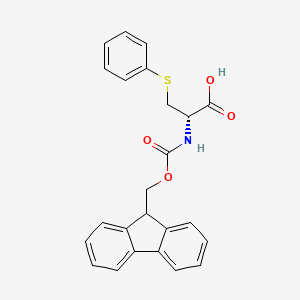
Fmoc-(S)-phenyl-D-Cys
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-(S)-phenyl-D-Cys, also known as fluorenylmethyloxycarbonyl-(S)-phenyl-D-cysteine, is a derivative of cysteine, an amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of the cysteine molecule. This protecting group is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the synthesis process. The phenyl group attached to the cysteine adds hydrophobicity and aromaticity to the molecule, making it useful in various biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-phenyl-D-Cys typically involves the protection of the amino group of cysteine with the Fmoc group. This can be achieved through the reaction of cysteine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and high-yield production of the compound .
化学反応の分析
Types of Reactions
Fmoc-(S)-phenyl-D-Cys undergoes several types of chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc group can be removed through a base-catalyzed reaction, typically using piperidine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed
Oxidation: Formation of cystine through disulfide bond formation.
Reduction: Regeneration of free thiol groups.
Substitution: Removal of the Fmoc group, yielding free amino groups.
科学的研究の応用
Chemistry
Fmoc-(S)-phenyl-D-Cys is widely used in peptide synthesis as a building block for the construction of peptides and proteins. The Fmoc protecting group allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The phenyl group provides hydrophobic interactions that can mimic natural protein environments .
Medicine
The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to form stable peptides makes it valuable in drug design and delivery .
Industry
This compound is used in the production of synthetic peptides for various industrial applications, including the development of biomaterials and diagnostic tools .
作用機序
The mechanism of action of Fmoc-(S)-phenyl-D-Cys involves the protection of the amino group through the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The phenyl group enhances the hydrophobic interactions, which can stabilize the peptide structure and facilitate binding to target molecules .
類似化合物との比較
Similar Compounds
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid without additional side chains.
Fmoc-Ser(tBu)-OH: An Fmoc-protected amino acid with a tert-butyl group for side chain protection.
Uniqueness
Fmoc-(S)-phenyl-D-Cys is unique due to the presence of both the Fmoc protecting group and the phenyl group. This combination provides both protection and hydrophobicity, making it particularly useful in the synthesis of peptides that require specific structural and functional properties .
特性
分子式 |
C24H21NO4S |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C24H21NO4S/c26-23(27)22(15-30-16-8-2-1-3-9-16)25-24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 |
InChIキー |
NEPLBXLAJXQDSK-JOCHJYFZSA-N |
異性体SMILES |
C1=CC=C(C=C1)SC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


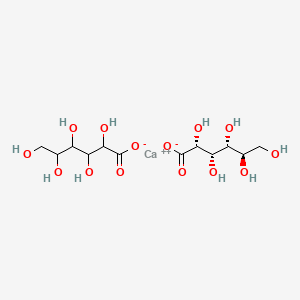
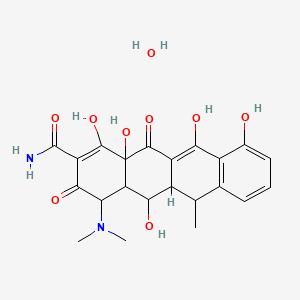
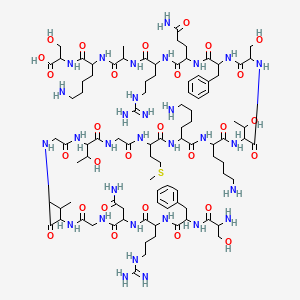
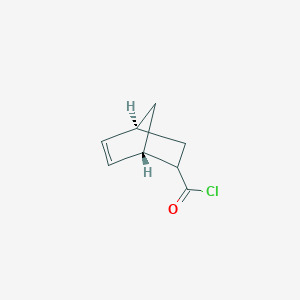
![(2E,4S)-2,5-dimethyl-4-[(2S)-N,3,3-trimethyl-2-[(2S)-3-methyl-2-(methylamino)-3-phenylbutanamido]butanamido]hex-2-enoic acid; trifluoroacetic acid](/img/structure/B13397299.png)
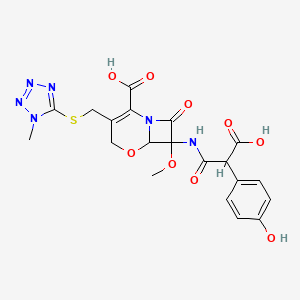
![2-(5-Methoxy-2,3-dihydrofuro[3,2-i][3]benzoxepin-2-yl)propan-2-ol](/img/structure/B13397309.png)


![7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13397333.png)

![sodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13397340.png)
